(1S)-2-(3,5-difluorophenyl)-1-[(2S)-oxiran-2-yl]ethyl N-tert-butylcarbamate
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Overview
Description
(1S)-2-(3,5-difluorophenyl)-1-[(2S)-oxiran-2-yl]ethyl N-tert-butylcarbamate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a difluorophenyl group, an oxirane ring, and a tert-butylcarbamate moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-2-(3,5-difluorophenyl)-1-[(2S)-oxiran-2-yl]ethyl N-tert-butylcarbamate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the difluorophenyl intermediate:
Epoxidation: The difluorophenyl intermediate undergoes epoxidation to form the oxirane ring. This can be achieved using peracids such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions.
Carbamate formation: The final step involves the reaction of the oxirane intermediate with tert-butyl isocyanate to form the desired carbamate product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated control systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(1S)-2-(3,5-difluorophenyl)-1-[(2S)-oxiran-2-yl]ethyl N-tert-butylcarbamate can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated products using oxidizing agents like hydrogen peroxide or osmium tetroxide.
Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), osmium tetroxide (OsO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols
Major Products
The major products formed from these reactions include diols, alcohols, amines, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(1S)-2-(3,5-difluorophenyl)-1-[(2S)-oxiran-2-yl]ethyl N-tert-butylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (1S)-2-(3,5-difluorophenyl)-1-[(2S)-oxiran-2-yl]ethyl N-tert-butylcarbamate involves its interaction with specific molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the modulation of their activity. The difluorophenyl group enhances the compound’s binding affinity and specificity for its targets, while the tert-butylcarbamate moiety provides stability and solubility.
Comparison with Similar Compounds
Similar Compounds
(RS)-3-[1-(Dimethylamino)ethyl]phenyl dimethylcarbamate: This compound shares the carbamate functional group but differs in the substituents on the phenyl ring and the presence of a dimethylamino group.
N-(2,4-Dimethylphenyl)formamide: Similar in having a substituted phenyl ring but differs in the functional groups attached to the ring.
Uniqueness
(1S)-2-(3,5-difluorophenyl)-1-[(2S)-oxiran-2-yl]ethyl N-tert-butylcarbamate is unique due to the combination of its difluorophenyl group, oxirane ring, and tert-butylcarbamate moiety. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C15H19F2NO3 |
---|---|
Molecular Weight |
299.31 g/mol |
IUPAC Name |
[(1S)-2-(3,5-difluorophenyl)-1-[(2S)-oxiran-2-yl]ethyl] N-tert-butylcarbamate |
InChI |
InChI=1S/C15H19F2NO3/c1-15(2,3)18-14(19)21-12(13-8-20-13)6-9-4-10(16)7-11(17)5-9/h4-5,7,12-13H,6,8H2,1-3H3,(H,18,19)/t12-,13-/m0/s1 |
InChI Key |
GAGKRQZFMBQZCL-STQMWFEESA-N |
Isomeric SMILES |
CC(C)(C)NC(=O)O[C@@H](CC1=CC(=CC(=C1)F)F)[C@@H]2CO2 |
Canonical SMILES |
CC(C)(C)NC(=O)OC(CC1=CC(=CC(=C1)F)F)C2CO2 |
Origin of Product |
United States |
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